molecular formula C8H8Br2O2 B6315069 (2,4-Dibromo-5-methoxyphenyl)methanol CAS No. 2386293-45-2

(2,4-Dibromo-5-methoxyphenyl)methanol

Cat. No.: B6315069
CAS No.: 2386293-45-2
M. Wt: 295.96 g/mol
InChI Key: ZCOIBWOGBFIAKS-UHFFFAOYSA-N
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Description

Structural Classification within Halogenated Anisole (B1667542) Derivatives

From a structural standpoint, (2,4-Dibromo-5-methoxyphenyl)methanol belongs to the class of halogenated anisole derivatives . Anisole, the simplest methoxybenzene, serves as the parent structure. The addition of halogen atoms, in this case, two bromine atoms, to the anisole framework significantly influences the electronic and steric properties of the molecule. The presence of the methoxy (B1213986) group (an electron-donating group) and the bromine atoms (electron-withdrawing and sterically bulky groups) creates a unique electronic environment on the aromatic ring, which dictates its reactivity in chemical transformations. The hydroxymethyl group provides a reactive site for further functionalization, making it a versatile building block.

Research Significance in Contemporary Synthetic Organic Chemistry

In the field of synthetic organic chemistry, polysubstituted aromatic compounds like this compound are valuable as intermediates or building blocks for the construction of more complex molecular architectures. The strategic placement of different functional groups allows for selective chemical modifications. For instance, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for forming carbon-carbon bonds. These reactions are pivotal in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials with novel electronic properties.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, further expanding its synthetic utility. While specific, high-profile total syntheses directly employing this compound are not extensively documented in mainstream literature, its structural motif is representative of key intermediates in the synthesis of complex natural products and their analogues. The strategic arrangement of its substituents makes it a model compound for developing and optimizing new synthetic methodologies.

Broader Context in Natural Product Chemistry Investigations

The structure of this compound is closely related to a diverse family of brominated phenols and anisoles isolated from marine organisms , particularly red algae (Rhodophyta). rsc.orgresearchgate.net These marine natural products exhibit a wide range of biological activities and are a subject of intense research in drug discovery. nih.gov

A notable example is lanosol (B1195854) , a simple brominated phenol (B47542) found in many red algae, which shares the dibromo-hydroxymethylphenyl scaffold. Lanosol and its derivatives are known for their biological properties. The investigation into the synthesis of these and other structurally related marine natural products often involves the preparation of brominated and methoxylated phenylmethanols as key precursors. While this compound itself may not be a widespread natural product, its synthesis and reactivity provide crucial insights for chemists working on the total synthesis of more complex, biologically active marine metabolites. The study of such compounds is essential for understanding their biosynthetic pathways and for producing them in the laboratory for further biological evaluation. nih.gov

Chemical and Physical Properties

Below are tables detailing the key chemical identifiers and physical properties of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 2386293-45-2
Molecular Formula C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol
InChI Key ZCOIBWOGBFIAKS-UHFFFAOYSA-N

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)CO)Br |

Table 2: Physical Properties

Property Value
Physical Form Solid
Purity Typically >97% (commercial)

| Country of Origin (Typical) | CN |

Note: Physical properties can vary slightly depending on the supplier and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromo-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIBWOGBFIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dibromo 5 Methoxyphenyl Methanol and Its Precursors

De Novo Synthesis Approaches to the Core Aromatic System

The construction of the 2,4-dibromo-5-methoxy-substituted aromatic ring is a critical phase of the synthesis. A logical and efficient pathway commences from readily available phenolic starting materials.

A common and cost-effective starting point for the synthesis is 3-hydroxybenzaldehyde (B18108). sigmaaldrich.com This precursor contains the essential aldehyde functionality and a hydroxyl group in the meta position, which can be subsequently methylated. The initial step involves the conversion of the phenolic hydroxyl group into a methoxy (B1213986) group. This is typically achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. The resulting phenoxide is then reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield 3-methoxybenzaldehyde (B106831). nih.govacs.org

Table 1: Properties of Key Starting Materials and Intermediates

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
3-Hydroxybenzaldehyde3-hydroxybenzaldehydeC₇H₆O₂122.12
3-Methoxybenzaldehyde3-methoxybenzaldehydeC₈H₈O₂136.15
2,4-Dibromo-5-methoxybenzaldehyde (B3025196)2,4-dibromo-5-methoxybenzaldehydeC₈H₆Br₂O₂293.94

With 3-methoxybenzaldehyde in hand, the next crucial step is the regioselective introduction of two bromine atoms onto the aromatic ring. The directing effects of the existing substituents govern the positions of electrophilic substitution. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. Consequently, the positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated towards bromination.

The reaction of 3-methoxybenzaldehyde with a brominating agent, such as elemental bromine in a suitable solvent like acetic acid or dichloromethane (B109758), is expected to lead to the formation of the desired 2,4-dibromo-5-methoxybenzaldehyde. Research has shown that the bromination of 3-methoxybenzaldehyde can yield dibrominated products. sciencemadness.org The electron-donating methoxy group strongly directs bromination to the ortho (position 2) and para (position 4) positions relative to itself, which corresponds to the desired substitution pattern.

Conversion Pathways to the Methanol (B129727) Moiety

The final stage of the synthesis involves the conversion of the aldehyde functional group of 2,4-dibromo-5-methoxybenzaldehyde into a primary alcohol.

The most direct and widely used method for this transformation is the reduction of the aldehyde. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones to their corresponding alcohols. harvard.edunumberanalytics.com The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature or below. harvard.edusigmaaldrich.com The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of 2,4-dibromo-5-methoxybenzaldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields (2,4-Dibromo-5-methoxyphenyl)methanol. harvard.edu The commercial availability of the precursor, 2,4-dibromo-5-methoxybenzaldehyde, makes this a convenient final step. wikipedia.org

Table 2: Typical Reaction Conditions for the Reduction of Benzaldehyde (B42025) Derivatives

Reaction StepReagentSolventTemperatureTypical YieldReference
Aldehyde ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temp.High sciencemadness.orgharvard.edu

An alternative, though more circuitous, pathway to the target alcohol involves the formation of a cyanohydrin intermediate. Aldehydes react with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) to form cyanohydrins. libretexts.orglibretexts.org In this approach, 2,4-dibromo-5-methoxybenzaldehyde would first be converted to the corresponding cyanohydrin, (2,4-dibromo-5-methoxyphenyl)(hydroxy)acetonitrile.

This cyanohydrin intermediate can then be subjected to reductive conditions. The nitrile group of the cyanohydrin can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openochem.org However, for the synthesis of the target methanol, a different reductive transformation would be necessary. While not a standard route to primary alcohols from aldehydes, a theoretical two-step process could involve the hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the resulting α-hydroxy acid to the diol, which would be a more complex molecule than the target. A more direct, albeit less common, theoretical reduction of the nitrile in the cyanohydrin directly to a methyl group while retaining the hydroxyl is not a standard transformation. Therefore, the direct reduction of the aldehyde remains the most efficient and practical method. openochem.org

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. This section explores the critical factors that influence the synthetic pathway, which typically proceeds through the formation of a key intermediate, 2,4-dibromo-5-methoxybenzaldehyde, followed by its reduction.

Investigation of Solvent Effects

The choice of solvent is paramount in the bromination of the aromatic precursor, often a substituted methoxybenzaldehyde. The solvent not only facilitates the dissolution of reactants but also influences the reactivity and selectivity of the brominating agent.

Research into the bromination of related compounds, such as p-hydroxybenzaldehyde, provides insights into solvent selection. Halogenated solvents like dichloromethane and chloroform (B151607) have been employed. For instance, a patented process for preparing 3-bromo-4-hydroxybenzaldehyde (B1265673) utilizes a chloromethane (B1201357) solvent, highlighting the utility of this class of solvents in controlling the reaction. google.com The use of a co-solvent, such as ethyl acetate, can also be beneficial in enhancing the solubility of the starting materials. google.com

In other contexts, polar aprotic solvents like N,N-dimethylformamide (DMF) have been used, particularly in reactions involving the coupling of precursors. The selection of an appropriate solvent system is a critical first step in optimizing the synthesis, as it can significantly impact reaction rates and the formation of by-products.

Table 1: Influence of Solvent on Bromination Reactions of Precursors

Solvent SystemPrecursorObservationsReference
Chloromethanep-HydroxybenzaldehydeEffective for bromination reaction. google.com
Chloroformp-HydroxybenzaldehydeAlternative halogenated solvent. guidechem.com
Dichloromethane3-HydroxybenzaldehydeUsed for dissolving the starting material. chemicalbook.com
N,N-Dimethylformamide (DMF)3,5-dibromobenzoic acidUtilized in coupling reactions.

Temperature and Time Profile Optimization

The temperature and duration of a reaction are critical variables that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of impurities.

In the bromination of precursors to this compound, the reaction temperature is often maintained within a specific range to ensure regioselectivity and prevent over-bromination. For the bromination of p-hydroxybenzaldehyde, reaction temperatures between 0 and 60°C have been reported. google.com One specific method maintains the reaction temperature below 18°C during the addition of bromine, followed by a reaction period of 8 hours at 20-25°C. google.com Another procedure involving 3-hydroxybenzaldehyde heats the mixture to 35-40°C to dissolve the starting material and then controls the bromination temperature between 35-38°C, followed by stirring overnight. chemicalbook.com

Table 2: Optimization of Temperature and Time for Precursor Synthesis

Reaction StepPrecursorTemperature ProfileReaction TimeReference
Brominationp-Hydroxybenzaldehyde<18°C (addition), then 20-25°C8 hours google.com
Bromination3-Hydroxybenzaldehyde35-40°C (dissolution), 35-38°C (reaction), then -5 to 0°COvernight, then 1 hour chemicalbook.com
Methylation2-hydroxy-5-methoxy-benzaldehyde sodium saltReflux3 hours google.com
Hydrolysis3-BROMO-4-HYDROXYBENZALDEHYDE precursor60 to 95°C1 to 4 hours guidechem.com

Catalytic Systems for Enhanced Yield and Selectivity

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates, yields, and selectivity.

In the context of synthesizing this compound and its precursors, various catalytic systems are employed. For the bromination step, while direct bromination with molecular bromine is common, the use of catalysts can improve efficiency. Lewis acids are often used as catalysts in electrophilic aromatic halogenation to increase the electrophilicity of the bromine molecule.

For the subsequent reduction of the 2,4-dibromo-5-methoxybenzaldehyde intermediate to the target alcohol, catalytic hydrogenation is a common and efficient method. This typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support like carbon.

Furthermore, in related syntheses, phase transfer catalysts such as tetrabutylammonium (B224687) bromide have been utilized in methylation steps to facilitate the reaction between different phases, leading to higher yields. google.com The development of novel peptide-based catalysts has also been explored for achieving high selectivity in bromination reactions of complex molecules. rsc.org

Table 3: Catalytic Systems in the Synthesis of Precursors

Reaction StepCatalystFunctionReference
MethylationTetrabutylammonium bromidePhase transfer catalyst google.com
BrominationLewis AcidsIncrease electrophilicity of bromine
BrominationPeptide-based catalystEnantioselective catalysis rsc.org
OxybrominationMetal catalyst (e.g., copper)Catalyzes bromination with HBr and oxygen google.com

Structural Characterization and Advanced Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and infer the three-dimensional structure.

In the ¹H NMR spectrum of (2,4-Dibromo-5-methoxyphenyl)methanol, specific signals (resonances) corresponding to each chemically distinct proton are expected. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals provide a wealth of structural information.

The expected signals would include:

Aromatic Protons: Two singlets in the aromatic region of the spectrum, corresponding to the two non-equivalent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy (B1213986) group.

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene (B1212753) (CH₂) group. The chemical shift is typically in the range of 4.5-5.0 ppm.

Hydroxyl Proton (CH₂OH): A broad singlet for the alcohol proton. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group, typically appearing around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H ~7.0 - 7.5 Singlet 1H
Aromatic-H ~7.0 - 7.5 Singlet 1H
CH₂ (Hydroxymethyl) ~4.6 Singlet/Doublet 2H
OH (Hydroxyl) Variable Broad Singlet 1H
OCH₃ (Methoxy) ~3.9 Singlet 3H

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected signals would include:

Aromatic Carbons: Six signals for the six carbon atoms of the benzene ring. The carbons attached to the bromine atoms (C-Br) would appear at approximately 110-125 ppm. The carbon attached to the methoxy group (C-O) would be significantly downfield (150-160 ppm).

Hydroxymethyl Carbon (CH₂OH): A signal for the methylene carbon, typically in the range of 60-65 ppm.

Methoxy Carbon (OCH₃): A signal for the methoxy carbon, usually found around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-Br ~110 - 125
C-C (Aromatic) ~115 - 140
C-O (Aromatic) ~150 - 160
CH₂OH ~60 - 65
OCH₃ ~55 - 60

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, providing definitive evidence for the connectivity of the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can also provide structural information.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for verifying the purity of this compound and confirming its molecular weight. Chemical suppliers often use LC-MS for quality control purposes. bldpharm.com The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, which is a distinctive signature for dibrominated compounds.

HR-MS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₈Br₂O₂), HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion would be used to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both infrared and Raman techniques, probes the vibrational energy levels of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, allowing these methods to serve as a powerful tool for structural identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to the functional groups present. For this compound, the key functional groups—hydroxyl (O-H), methoxy (C-O-C), and the substituted benzene ring—give rise to distinct, identifiable absorption bands.

The spectrum is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups are expected just below this value. The "fingerprint region" (below 1500 cm⁻¹) will contain a wealth of information, including the strong C-O stretching vibrations for the alcohol and the ether linkage, as well as vibrations associated with the carbon-bromine bonds. The bromination of anisoles and related phenols has been studied to understand these spectral features. youtube.com

Interactive Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-H (-CH₃, -CH₂OH)C-H Stretch2980 - 2850Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Ether (Ar-O-CH₃)C-O Stretch (asymmetric)1275 - 1200Strong
Alcohol (Ar-CH₂-OH)C-O Stretch1075 - 1000Strong
Carbon-Bromine (C-Br)C-Br Stretch680 - 515Strong to Medium

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While polar bonds like C=O and O-H tend to show strong IR signals, non-polar bonds and symmetric vibrations, such as those in the aromatic ring, often produce strong Raman signals. Therefore, FT-Raman is particularly useful for analyzing the benzene ring and C-Br bonds of this compound.

The aromatic ring stretching vibrations are expected to produce prominent peaks in the Raman spectrum. The C-Br stretching vibrations also typically yield a strong Raman signal at low frequencies. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. Studies on the Raman spectra of monosubstituted benzenes like bromobenzene (B47551) provide a basis for these expected shifts. nih.govdtic.mil

Interactive Table 2: Expected FT-Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HC-H Stretch3100 - 3000Medium
Aromatic RingRing "breathing" mode~1000Strong
Aromatic RingC=C Stretch1600 - 1550Strong
Carbon-Bromine (C-Br)C-Br Stretch600 - 200Strong
Methoxy (-OCH₃)C-H Stretch2980 - 2850Medium

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is used to characterize chromophores—the parts of a molecule responsible for absorbing light. In this compound, the chromophore is the substituted benzene ring.

The benzene ring exhibits characteristic π → π* electronic transitions. The presence of substituents—the hydroxyl, methoxy, and bromine groups—act as auxochromes, which modify the absorption characteristics of the chromophore. These groups, possessing non-bonding electrons (n electrons), can also participate in n → π* transitions. The collective effect of these electron-donating groups (methoxy, hydroxyl) and halogens typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The determination of mono and dibromo derivatives of other aromatic systems has been successfully monitored using UV-Vis spectroscopy, highlighting the technique's sensitivity to halogenation patterns. nih.gov

Interactive Table 3: Expected UV-Visible Absorption Data for this compound in Methanol (B129727)

Transition TypeExpected λmax (nm)Description
π → π~285 - 295Primary absorption band related to the substituted aromatic ring.
π → π~240 - 250Secondary absorption band.

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for the analysis of non-volatile organic compounds like this compound.

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For phenolic and halogenated aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govscielo.org.bo In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

A well-designed HPLC method can effectively separate this compound from starting materials, by-products, or degradation products. The separation of related halogenated aromatic compounds can sometimes be challenging, but method optimization, including the choice of column (e.g., Phenyl-Hexyl for enhanced π-π interactions), mobile phase composition, and temperature, can achieve the desired resolution. chromforum.orgnih.gov

Interactive Table 4: Representative RP-HPLC Method for Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. UPLC is particularly advantageous for impurity profiling, where the high resolution allows for the detection and quantification of trace-level impurities that might co-elute with the main peak in an HPLC separation. waters.comijpsonline.commdpi.com

Transferring a method from HPLC to UPLC involves adjusting the flow rate and gradient to suit the smaller column dimensions and particle size. The result is a much faster analysis time, often reducing a 20-30 minute HPLC run to under 5 minutes, which significantly enhances laboratory throughput. waters.comjapsonline.com

Interactive Table 5: Representative UPLC Method for Impurity Profiling

ParameterCondition
Column C18 (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 4 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV (PDA) at 285 nm
Injection Volume 1 µL

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for the solid-state structure of this compound. While structural information for related compounds containing dibromo-methoxyphenyl moieties exists, the specific crystal structure, including unit cell dimensions, space group, and detailed atomic coordinates for the title compound, does not appear to be publicly available at this time.

Therefore, a detailed analysis of its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions as determined by X-ray diffraction, cannot be provided.

Role in Natural Product Chemistry and Biosynthesis

Occurrence and Isolation of Related Brominated Phenolic Metabolites from Marine Organisms

Marine organisms, especially sponges and algae, are prolific producers of halogenated, particularly brominated, secondary metabolites. encyclopedia.pubmdpi.com Sponges of the order Verongiida are renowned for synthesizing a vast family of over 360 bromotyrosine-derived alkaloids. nih.govmdpi.com These compounds are believed to serve as chemical defenses against predation and fouling. nih.gov The isolation process for these metabolites typically involves extraction of the sponge material with solvents like methanol (B129727) and ethyl acetate, followed by chromatographic separation techniques such as Vacuum Liquid Chromatography (VLC) over a C18 solid phase to yield purified compounds. nih.govmdpi.com

While bromotyrosine alkaloids were once considered exclusive chemotaxonomic markers for the Verongiida order, related compounds have since been isolated from sponges of different orders, such as Agelasida, and even from sponge-associated bacteria like Pseudovibrio denitrificans. nih.gov This suggests a more complex distribution and origin of these metabolites than previously understood. nih.gov Red algae are another significant source of brominated phenols, which they biosynthesize using bromoperoxidase enzymes. nih.gov

The following table details some representative brominated phenolic metabolites isolated from marine organisms that are structurally related to (2,4-Dibromo-5-methoxyphenyl)methanol.

Metabolite NameSource Organism(s)Organism Type
(+)-Aeroplysinin-1Pseudoceratina durissima nih.govMarine Sponge
Aplysamine-2Suberea ianthelliformis nih.govMarine Sponge
Lanosol (B1195854)Osmundaria colensoi, Polysiphonia sp. nih.govd-nb.infoMarine Algae
2,4,6-TribromophenolVarious green, brown, and red algae d-nb.infoMarine Algae
3-Bromo-4,5-dihydroxybenzaldehydeRhodomela confervoides nih.govMarine Algae
Bromotyrosine DerivativesAplysina genus sponges mdpi.comnih.govMarine Sponge

Proposed Biosynthetic Pathways Leading to Aromatic Amines (e.g., 2-(2,4-dibromo-5-methoxyphenyl)ethanamine) and Alkaloids (e.g., Amathamides)

The biosynthesis of brominated aromatic compounds in marine organisms generally originates from primary aromatic amino acids. researchgate.netslideshare.net The proposed pathways for aromatic amines and alkaloids related to this compound follow this fundamental principle, involving key enzymatic steps of bromination, rearrangement, and condensation.

Biosynthesis of Bromotyrosine and Related Aromatic Amines: The biogenesis of bromotyrosine-derived alkaloids begins with the proteinogenic amino acid L-phenylalanine. mdpi.comresearchgate.net The proposed pathway involves several key transformations:

Hydroxylation: Phenylalanine is first hydroxylated by a phenylalanine hydroxylase (PAH) to form L-tyrosine. researchgate.net

Bromination: The aromatic ring of tyrosine is then brominated. This crucial step is catalyzed by vanadium-dependent haloperoxidase enzymes, which utilize bromide ions from seawater to generate an electrophilic bromine species for the aromatic substitution. encyclopedia.pubresearchgate.net This can result in mono- or di-brominated tyrosine derivatives.

Further Modification: The brominated tyrosine can undergo various modifications. For the formation of an aromatic amine like 2-(2,4-dibromo-5-methoxyphenyl)ethanamine, the pathway would involve O-methylation of a hydroxyl group and decarboxylation of the amino acid side chain, a common step in the formation of biogenic amines. researchgate.net

Biosynthesis of Amathamides: Amathamides are a class of brominated alkaloids isolated from marine bryozoans, such as Amathia wilsoni. nih.govmdpi.com Their biosynthesis is proposed to follow a convergent pathway, condensing a brominated aromatic unit with an amino acid-derived component. The formation of the dibromo-methoxyphenyl moiety seen in Amathamide A likely follows a similar path to the bromotyrosine biosynthesis described above. nih.govmdpi.com This aromatic unit is then coupled with a proline-derived moiety to form the final alkaloid structure. While the exact enzymatic machinery in bryozoans is less characterized than in sponges, the fundamental steps of aromatic bromination and amide bond formation are considered central to the pathway.

A distinct and novel pathway for forming aromatic amines has been identified in bacteria, which utilizes glycyl-tRNA as the nitrogen donor instead of the more common glutamate (B1630785) or glutamine. researchgate.netnih.govnih.gov In this pathway, a peptide-aminoacyl tRNA ligase (PEARL) attaches an amino acid to a ribosomally synthesized peptide, which is then modified and ultimately hydrolyzed to release an amino-substituted product. researchgate.netnih.gov

The table below outlines the key proposed stages in these biosynthetic pathways.

Proposed PathwayPrecursor(s)Key Enzymatic Step(s)Intermediate(s) / Product Class
Bromotyrosine Alkaloid BiosynthesisL-Phenylalanine, Bromide ionsPhenylalanine hydroxylase, Haloperoxidase, DecarboxylaseL-Tyrosine, 3,5-Dibromotyrosine, Brominated aromatic amines researchgate.net
Amathamide BiosynthesisBrominated Tyrosine derivative, ProlineAmide synthase / Condensation enzymesBrominated phenylpropanoid unit, Amathamide alkaloids mdpi.com
Bacterial Aromatic Amine BiosynthesisRibosomally synthesized peptide, Glycyl-tRNAPeptide-aminoacyl tRNA ligase (PEARL)Amino-substituted natural products researchgate.netnih.gov

Structural Relationship to Bromophenols in Marine Algae

There is a clear structural relationship between this compound and the vast array of bromophenols found in marine algae, particularly red algae (Rhodophyta). nih.govd-nb.infonih.gov These algal metabolites share the core brominated phenyl ring but exhibit variations in the number and position of bromine atoms and the nature of the oxygen-containing functional groups (hydroxyl vs. methoxy).

Simple bromophenols such as 2,4-dibromophenol (B41371) are widespread among green, brown, and red algae. d-nb.info More complex structures are often found in specific genera. For instance, members of the Rhodomelaceae family are known to produce lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), which features a dibrominated ring system analogous to that of this compound, differing in the bromination pattern and the presence of hydroxyl groups instead of a methoxy (B1213986) group. nih.govd-nb.info The biosynthesis of these compounds in algae is mediated by bromoperoxidases, highlighting a common enzymatic strategy for incorporating bromine into a phenolic scaffold. mdpi.comnih.gov The structural diversity arises from the specificities of these enzymes and subsequent tailoring reactions like methylation or ether formation. The subject compound can be viewed as a methylated and reduced version of a hypothetical 2,4-dibromo-5-hydroxybenzoic acid, a type of structure that fits within the chemical space of algal bromophenols.

Context within Polyene Pigment Biosynthesis in Bacterial Species (e.g., Xanthomonas juglandis)

Beyond the marine eukaryotic world, the biosynthesis of brominated aromatic structures also occurs in bacteria. A notable example is found in plant-pathogenic bacteria of the genus Xanthomonas, such as Xanthomonas juglandis, the causative agent of walnut blight. nih.govnih.gov These bacteria produce unique, membrane-bound yellow pigments known as xanthomonadins. nih.gov

Xanthomonadins are distinguished by their brominated aryl-polyene structure. nih.gov The "aryl" component of these pigments is a brominated phenyl ring, providing a direct conceptual link to the structure of this compound. While the specific biosynthetic pathway of the aromatic portion of xanthomonadin is distinct from the tyrosine-derived pathways in marine eukaryotes, it represents a convergent evolution for the production of brominated aromatic compounds. In Xanthomonas, these pigments have been shown to play a role in protecting the bacteria from photobiological damage. nih.gov Therefore, the chemical motif of a brominated phenyl ring, as seen in this compound, is not only a feature of marine natural products but also a building block for functional pigments in the bacterial kingdom.

Chemical Reactivity and Mechanistic Studies Involving 2,4 Dibromo 5 Methoxyphenyl Methanol and Its Derivatives

Mechanistic Pathways of Electrophilic Aromatic Substitution (e.g., Bromination)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The mechanism for EAS, such as bromination, generally proceeds through a two-step addition-elimination pathway. msu.edu In the first, rate-determining step, the aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. msu.edu In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. msu.edu

For bromination, the electrophile (Br⁺) is typically generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the benzene (B151609) ring. libretexts.org

In the case of (2,4-Dibromo-5-methoxyphenyl)methanol, the regioselectivity of further substitution is dictated by the directing effects of the substituents already present on the ring: two bromine atoms, a methoxy (B1213986) group, and a methanol (B129727) (hydroxymethyl) group. The directing effects of these groups are summarized in the table below.

SubstituentTypeActivating/DeactivatingOrtho/Para/Meta Directing
-Br HalogenDeactivatingOrtho, Para
-OCH₃ AlkoxyActivatingOrtho, Para
-CH₂OH Alkyl (with OH)Weakly ActivatingOrtho, Para

The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance, which stabilizes the positive charge of the arenium ion intermediate. msu.edu The bromine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directing because of resonance participation by their lone pairs. The hydroxymethyl (-CH₂OH) group is generally considered a weak activating group and is also ortho, para-directing.

In this compound, the only available position for substitution is C6. The directing groups influence the reactivity of this position. The powerful activating effect of the methoxy group at C5 strongly directs substitution to its ortho position (C6). The bromo group at C4 also directs to its ortho position (C6). Therefore, further electrophilic substitution, such as a third bromination, would be expected to occur regioselectively at the C6 position, yielding (2,4,6-Tribromo-5-methoxyphenyl)methanol.

Oxidative Transformations of the Methanol Functional Group (e.g., to Aldehydes)

The benzylic alcohol functional group of this compound can be selectively oxidized to the corresponding aldehyde, 2,4-Dibromo-5-methoxybenzaldehyde (B3025196). This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize benzylic alcohols all the way to carboxylic acids. libretexts.org Therefore, milder and more selective reagents are required to stop the oxidation at the aldehyde stage.

Common reagents for the selective oxidation of primary alcohols to aldehydes include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N).

The synthesis of structurally similar brominated benzaldehydes provides practical examples of these transformations. For instance, the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) has been achieved through the bromination of veratraldehyde. sunankalijaga.org Similarly, 4-bromo-2-methoxybenzaldehyde (B1278859) has been prepared from 1,4-dibromo-2-fluorobenzene (B72686) via a formylation reaction followed by nucleophilic substitution of the fluorine with a methoxy group. google.com While these examples involve the formation of the aldehyde group before or during bromination, the reverse process—oxidation of the corresponding alcohol—is a standard synthetic route. For example, the oxidation of benzylic alcohols is a key reaction that can be accomplished under various conditions, as shown in the synthesis of diverse aromatic compounds. researchgate.net

The following table summarizes conditions used for the synthesis of related substituted benzaldehydes, illustrating plausible routes for the oxidation of this compound.

Starting MaterialProductReagents and ConditionsReference
m-Hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehydeBr₂, CH₂Cl₂, 35-38°C chemicalbook.com
Veratraldehyde2-Bromo-4,5-dimethoxybenzaldehydeKBrO₃, H₂SO₄ sunankalijaga.org
1,4-Dibromo-2-fluorobenzene4-Bromo-2-methoxybenzaldehyde1. i-PrMgCl, formyl source; 2. MeOH, K₂CO₃ google.com

These examples underscore that the oxidation of the methanol group in this compound to 2,4-Dibromo-5-methoxybenzaldehyde is a feasible and synthetically useful transformation.

Nucleophilic Reactivity and Derivatization at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic attack, allowing for a variety of derivatization reactions. The reactivity of the benzylic position is enhanced due to the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations or transition states, through resonance. libretexts.org

Nucleophilic substitution reactions at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. ucalgary.ca For a primary benzylic alcohol like this compound, the hydroxyl group must first be converted into a better leaving group (e.g., by protonation to -OH₂⁺ or conversion to a tosylate, mesylate, or halide).

Sₙ2 Mechanism: A primary benzylic substrate with a good leaving group will typically react via a concerted Sₙ2 mechanism, especially with a strong nucleophile. youtube.com Steric hindrance around the benzylic carbon is minimal, favoring this pathway.

Sₙ1 Mechanism: If a stable benzylic carbocation can be formed, an Sₙ1 pathway becomes possible. libretexts.org The stability of the benzylic carbocation is due to the delocalization of the positive charge into the aromatic ring. The electron-donating methoxy group on the ring of this compound would further stabilize this carbocation, making an Sₙ1 pathway plausible under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). libretexts.orgucalgary.ca

Derivatization can be achieved by reacting the corresponding benzylic halide (e.g., (2,4-Dibromo-5-methoxyphenyl)methyl bromide) with various nucleophiles to form ethers, esters, amines, and other functional groups. The kinetics of reactions between benzyl (B1604629) chloride and substituted phenols have been studied, demonstrating the influence of substituents on the reaction rate. ias.ac.in

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is most relevant in electrophilic aromatic substitution, as discussed in section 6.1, where substitution is strongly directed to the C6 position.

Regioselectivity is also critical in reactions involving the two different bromine atoms, such as in metal-halogen exchange or cross-coupling reactions. The electronic environment of the two bromine atoms is different. The C4-Br bond is flanked by a methoxy group and another bromo group, while the C2-Br bond is adjacent to the hydroxymethyl group. This difference can be exploited for selective reactions. For instance, in studies on 3-substituted 1,2-dibromoarenes, regioselective halogen-metal exchange has been achieved, demonstrating that the electronic nature of substituents can direct which halogen is replaced. thieme-connect.de In polyhalogenated heterocycles, selective Suzuki-Miyaura cross-coupling reactions are often governed by a combination of steric and electronic effects, allowing for the stepwise functionalization of the molecule. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound itself, the benzylic carbon is not a stereocenter. However, if the benzylic carbon becomes bonded to four different groups during a reaction, it will become a chiral center. For example, the addition of an organometallic reagent to the corresponding aldehyde, 2,4-Dibromo-5-methoxybenzaldehyde, would create a secondary alcohol with a new stereocenter.

If a chiral catalyst or reagent is used, such reactions can be performed with high enantioselectivity. The synthesis of chiral benzylic alcohols via asymmetric addition to aldehydes is a well-established field. organic-chemistry.org Furthermore, nucleophilic substitution reactions on chiral β-aryl alcohols have been shown to proceed with retention of configuration through unexpected mechanistic pathways involving radical intermediates. nih.gov While this compound is achiral, its derivatives could participate in stereoselective transformations, and the principles of stereocontrol would apply. nih.gov

Synthetic Intermediate Applications in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Biologically Active Natural Products (e.g., Amathamides, Amathaspiramides)

The (2,4-dibromo-5-methoxyphenyl) structural motif is the cornerstone of several biologically active marine alkaloids, most notably the amathamide family isolated from marine bryozoans. researchgate.netscielo.org.mx The synthesis of amathamides A and B, which are (2S)-N-[(E and Z)-2-(2,4-dibromo-5-methoxyphenylethenyl]-1-methyl-2-pyrrolinecarboxamides, has been accomplished using synthetic strategies that construct this key aromatic portion. researchgate.net In these syntheses, a precursor molecule bearing the dibromo-methoxy-substituted phenyl ring, such as the corresponding benzaldehyde (B42025) derived from (2,4-Dibromo-5-methoxyphenyl)methanol, is coupled with a proline-derived fragment to form the final natural product. researchgate.netscielo.org.mx

Furthermore, structural analysis suggests that 2-(2,4-dibromo-5-methoxyphenyl)-ethanamine is a likely biosynthetic precursor to the amathamide alkaloids, highlighting the fundamental role of this substituted phenyl unit in nature's synthetic pathway. researchgate.net The strategic use of this building block allows chemists to access these complex natural products and their analogues for further biological study. scielo.org.mx

Table 1: Amathamide Natural Products Containing the (2,4-Dibromo-5-methoxyphenyl) Moiety

Natural ProductCore Aromatic UnitSource Organism
Amathamide A (2,4-Dibromo-5-methoxyphenyl)Amathia wilsoni
Amathamide B (2,4-Dibromo-5-methoxyphenyl)Amathia wilsoni

Building Block for Functionalized Porphyrin Systems

Porphyrins are a class of macrocyclic compounds with extensive applications in materials science, medicine, and catalysis. nih.gov The synthesis of meso-substituted porphyrins typically involves the acid-catalyzed condensation of an aldehyde with pyrrole. hbni.ac.incmu.edu this compound serves as a direct precursor to the requisite aldehyde, 2,4-dibromo-5-methoxybenzaldehyde (B3025196). This aldehyde can be condensed with pyrrole, often in combination with other aldehydes, to create highly functionalized porphyrin systems.

This method allows for the precise installation of the dibromo-methoxyphenyl group at the meso-positions of the porphyrin ring. hbni.ac.in The bromine atoms on the phenyl rings can then be used as handles for further post-synthetic modification via cross-coupling reactions, enabling the construction of even more complex, tailor-made porphyrin architectures for use in applications such as sensors, catalysts, and photosensitizers. nih.gov

Table 2: Synthesis of Functionalized Porphyrins

PrecursorsReaction TypeProduct Class
2,4-Dibromo-5-methoxybenzaldehyde, PyrroleAcid-catalyzed condensationmeso-substituted Porphyrin
2,4-Dibromo-5-methoxybenzaldehyde, other Ar-CHO, PyrroleMixed-aldehyde condensationA₃B- or A₂B₂-type Porphyrins
Dibromo-methoxyphenyl-porphyrin, Boronic acidsSuzuki CouplingAryl-functionalized Porphyrins

Role in the Construction of Substituted Chalcones and Flavone (B191248) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their diverse biological activities. researchgate.netnih.gov They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone. nih.govresearchgate.net The aldehyde derivative of this compound is an ideal substrate for this reaction.

By reacting 2,4-dibromo-5-methoxybenzaldehyde with various substituted acetophenones, a library of chalcones containing the dibromo-methoxyphenyl moiety can be generated. researchgate.net These chalcones are not only valuable targets themselves but also serve as precursors for the synthesis of flavones. Oxidative cyclization of the corresponding chalcones, often using iodine in DMSO, leads to the formation of the flavone core structure. researchgate.net

Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation

Aldehyde PrecursorKetone ReactantProduct
2,4-Dibromo-5-methoxybenzaldehydeAcetophenone(E)-1-phenyl-3-(2,4-dibromo-5-methoxyphenyl)prop-2-en-1-one
2,4-Dibromo-5-methoxybenzaldehyde4'-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(2,4-dibromo-5-methoxyphenyl)prop-2-en-1-one
2,4-Dibromo-5-methoxybenzaldehyde2',4'-Dihydroxyacetophenone(E)-1-(2,4-dihydroxyphenyl)-3-(2,4-dibromo-5-methoxyphenyl)prop-2-en-1-one

Utility in Synthesizing Extended Conjugated Polyene Architectures

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes, making it a cornerstone of organic synthesis for forming carbon-carbon double bonds with high regiocontrol. wikipedia.orglibretexts.org This reaction is instrumental in the construction of extended conjugated systems, such as polyenes and stilbenes. After oxidation to 2,4-dibromo-5-methoxybenzaldehyde, the title compound becomes a key substrate for the Wittig reaction. masterorganicchemistry.com

Reacting the aldehyde with a variety of phosphorus ylides (Wittig reagents) allows for the extension of the side chain, creating a vinyl group or a more extended polyene system attached to the dibromo-methoxyphenyl ring. organic-chemistry.org This methodology is fundamental to creating the ethenyl linkage found in natural products like the amathamides and provides a general route to conjugated molecules with potential applications in materials science as organic dyes or molecular wires. researchgate.netmasterorganicchemistry.com

Table 4: Example Wittig Reactions for Polyene Synthesis

AldehydeWittig ReagentAlkene Product
2,4-Dibromo-5-methoxybenzaldehydeMethylenetriphenylphosphorane (Ph₃P=CH₂)1,5-Dibromo-2-methoxy-4-vinylbenzene
2,4-Dibromo-5-methoxybenzaldehydeBenzylidenetriphenylphosphorane (Ph₃P=CHPh)1-(2,4-Dibromo-5-methoxyphenyl)-2-phenylethene (Stilbene derivative)

Intermediate in the Formation of Novel Haloether Compounds

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org this compound, as an alcohol, can readily participate in this reaction. youtube.comkhanacademy.org

First, the methanol (B129727) is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.com This nucleophilic alkoxide can then be reacted with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide) to form a new ether linkage. The resulting products are novel haloether compounds, characterized by the dibrominated aromatic ring and a new ether side chain. This synthetic route provides straightforward access to a range of functionalized ethers for various chemical applications.

Table 5: Synthesis of Haloethers via Williamson Ether Synthesis

AlcoholBaseAlkyl HalideHaloether Product
This compoundNaHIodomethane (CH₃I)1,5-Dibromo-4-(methoxymethyl)-2-methoxybenzene
This compoundNaHEthyl Bromide (CH₃CH₂Br)1,5-Dibromo-4-(ethoxymethyl)-2-methoxybenzene
This compoundNaHBenzyl (B1604629) Bromide (BnBr)4-(Benzyloxymethyl)-1,5-dibromo-2-methoxybenzene

Application in the Construction of Nitrogen-Containing Heterocyclic Frameworks (e.g., Triazoloquinazolinones)

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. nih.govnih.gov Functionalized benzaldehydes are critical starting materials for building these complex ring systems. The aldehyde derived from this compound can be used to synthesize a variety of heterocycles.

A prominent example is the construction of triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.org The aldehyde can be incorporated into a molecule bearing either an azide (B81097) or an alkyne functionality. For instance, azide-functionalized bromoarylaldehydes have been synthesized and efficiently linked with alkynes to form triazole heterocycles. beilstein-journals.org This demonstrates the utility of the aldehyde as a scaffold for building complex nitrogen-containing frameworks, which can include not only triazoles but also pyrimidines, quinolines, and other systems through different synthetic routes. nih.govnih.gov

Table 6: Key Reaction for Nitrogen-Containing Heterocycle Synthesis

Aromatic PrecursorKey ReagentsReaction TypeHeterocyclic Product
Azide-functionalized 2,4-dibromo-5-methoxybenzaldehydeTerminal Alkyne, Cu(I) catalystAzide-Alkyne Cycloaddition1,2,3-Triazole derivative
2,4-Dibromo-5-methoxybenzaldehydeHydrazine, other componentsMulti-component condensationVarious N-heterocycles

Intermediate in the Synthesis of Other Halogenated Aromatic Compounds

The two bromine atoms on the aromatic ring of this compound are not merely passive substituents; they are highly valuable functional group handles for further molecular elaboration. These C-Br bonds can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This capability allows for the selective replacement of the bromine atoms with a wide range of other functional groups, including alkyl, aryl, and alkynyl moieties.

This function as a versatile scaffold is crucial for creating libraries of complex aromatic compounds from a single, common intermediate. scielo.org.mx For example, one could selectively replace one bromine atom while leaving the other for a subsequent transformation, leading to precisely substituted aromatic products. This utility makes this compound a valuable starting point for synthesizing other novel halogenated (or non-halogenated) aromatic compounds with tailored electronic and steric properties.

Future Research Directions and Emerging Areas of Investigation

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for producing (2,4-Dibromo-5-methoxyphenyl)methanol, while effective for laboratory-scale synthesis, may not be optimal from an environmental or efficiency standpoint. Future research should prioritize the development of more sustainable and atom-economical synthetic routes. This includes exploring greener solvents, reducing the number of synthetic steps, and minimizing the generation of hazardous waste. The principles of green chemistry, such as the use of catalytic reagents over stoichiometric ones, will be paramount in these endeavors. Investigating enzymatic or chemo-enzymatic approaches could also lead to more environmentally benign and highly selective synthetic pathways.

Advanced Spectroscopic Characterization Beyond Conventional Methods

While standard spectroscopic techniques like NMR and IR are routinely used for the structural elucidation of this compound, a deeper understanding of its electronic and conformational properties necessitates the application of more advanced methods. Techniques such as solid-state NMR could provide valuable insights into the compound's structure and dynamics in the solid phase. Furthermore, advanced mass spectrometry techniques, including ion mobility-mass spectrometry, could be employed to study its gas-phase conformation and interactions with other molecules. X-ray crystallography would be instrumental in definitively determining its three-dimensional structure, providing a foundational basis for computational modeling and rational drug design.

Rational Design of New Derivatives through Predictive Computational Modeling

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations can be utilized to predict the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its hypothetical derivatives. By modeling the interactions of these compounds with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of derivatives with enhanced biological activity. This in-silico approach can significantly accelerate the discovery process and reduce the experimental workload.

Exploration of Unconventional Reactivity and Novel Catalytic Transformations

The reactivity of this compound has yet to be fully explored beyond standard transformations. The presence of two bromine atoms and a methoxy (B1213986) group on the aromatic ring, along with a primary alcohol, offers a rich landscape for investigating unconventional reactivity. Future studies could focus on novel cross-coupling reactions to selectively functionalize the C-Br bonds, opening up avenues for the synthesis of complex molecular architectures. Furthermore, the potential of the benzylic alcohol to direct or participate in catalytic transformations warrants investigation. Exploring its use as a ligand or a precursor to a catalytically active species could unveil new applications in catalysis.

Broader Significance in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolding

The unique substitution pattern of this compound makes it a potentially valuable building block in both contemporary organic synthesis and medicinal chemistry. Its di-brominated nature allows for sequential and site-selective functionalization, enabling the construction of diverse molecular scaffolds. In medicinal chemistry, this compound could serve as a versatile starting material for the synthesis of novel drug candidates. The methoxy group can influence the pharmacokinetic properties of a molecule, while the bromine atoms can be replaced with various functional groups to modulate biological activity. Investigating the incorporation of this scaffold into known pharmacophores or developing new classes of bioactive compounds based on its structure are promising avenues for future research.

Q & A

Q. What are the optimal synthetic routes for (2,4-Dibromo-5-methoxyphenyl)methanol, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : The synthesis typically involves bromination of a methoxyphenylmethanol precursor. For example, starting with 5-methoxy-2-hydroxymethylphenol, bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid. Regioselectivity is influenced by directing groups: the methoxy group at position 5 directs bromination to positions 2 and 4 via electrophilic aromatic substitution. Temperature control (0–25°C) and stoichiometric ratios (2:1 Br₂/precursor) are critical to minimize over-bromination. Catalysts like FeBr₃ may enhance efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns and confirm the hydroxymethyl group (δ ~4.6 ppm for -CH₂OH).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₈H₈Br₂O₂) via exact mass.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Infrared Spectroscopy (IR) : Confirms O-H stretch (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile intermediate:
  • Pharmaceutical Synthesis : The bromine atoms enable Suzuki-Miyaura cross-coupling reactions to generate biaryl structures for drug candidates.
  • Enzyme Inhibition Studies : The methoxy and hydroxymethyl groups may interact with catalytic sites of oxidoreductases or hydrolases.
  • Probe Development : Radiolabeling (e.g., with ⁷⁷Br) facilitates tracking in metabolic pathways .

Advanced Research Questions

Q. How can competing reaction pathways during bromination be minimized to improve yield?

  • Methodological Answer : Competing pathways (e.g., di-bromination at non-target positions or oxidation of the hydroxymethyl group) are mitigated by:
  • Protecting Groups : Temporarily protecting the -CH₂OH group (e.g., as a silyl ether) to prevent oxidation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
  • Stepwise Bromination : Sequential addition of brominating agents at controlled intervals to prioritize para-bromination before ortho-bromination .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
  • Solubility Differences : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure uniform dissolution across assays.
  • Metabolic Instability : Perform stability tests in buffer/plasma (pH 7.4, 37°C) to identify degradation products via LC-MS.
  • Receptor Polymorphism : Validate target specificity using CRISPR-edited cell lines or isogenic models .

Q. What methodological approaches are recommended for studying the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, N₂ atmosphere) to determine decomposition thresholds.
  • Photostability Testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • pH-Dependent Stability : Incubate in buffers (pH 1–13) for 24–72 hours and quantify intact compound using calibrated standards .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the aromatic protons?

  • Methodological Answer : Anomalous splitting could result from:
  • Atropisomerism : Restricted rotation due to steric hindrance between bromine and methoxy groups. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at elevated temperatures.
  • Trace Metal Contamination : Chelation with residual catalysts (e.g., Fe³⁺) may deshield protons. Purify via column chromatography or ion-exchange resins .

Safety and Handling Considerations

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (evidenced by structural analogs in Safety Data Sheets) .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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